METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring substituted with methyl groups and a tert-butylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism by which METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-[(4-tert-butylbenzoyl)amino]benzoate
- Ethyl 2-[(4-tert-butylbenzoyl)amino]benzoate
- Butyl 4-[(4-tert-butylbenzoyl)amino]benzoate .
Uniqueness
METHYL 2-(4-TERT-BUTYLBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C19H23NO3S |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
methyl 2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H23NO3S/c1-11-12(2)24-17(15(11)18(22)23-6)20-16(21)13-7-9-14(10-8-13)19(3,4)5/h7-10H,1-6H3,(H,20,21) |
InChI Key |
TYENUGQNBZKZRD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
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